molecular formula C23H17NO3 B2593792 N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide CAS No. 950333-90-1

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B2593792
CAS No.: 950333-90-1
M. Wt: 355.393
InChI Key: PYTFOWAWTMZPNW-UHFFFAOYSA-N
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Description

“N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom). The “4-phenoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) attached to an oxygen atom, which is in turn attached to another phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxepine ring, the amide group, and the phenoxyphenyl group. These functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential for forming hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the benzoxepine ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, melting point, and boiling point .

Scientific Research Applications

Chemoselective N-benzoylation of Aminophenols

A study describes the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. This process yields N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest. The formation of these products is explained through the initial formation of thiourea, followed by the elimination of thiocyanic acid triggered by an intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).

Practical Synthesis of Orally Active CCR5 Antagonist

Another study focuses on the practical synthesis of an orally active CCR5 antagonist, demonstrating the development of a new, inexpensive method without chromatographic purification. This process involves the synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate followed by the Suzuki−Miyaura reaction and subsequent steps leading to the final product (Ikemoto et al., 2005).

Synthesis and Properties of Ortho-linked Polyamides

Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has been conducted. These polyamides are noncrystalline, readily soluble in polar solvents, and form transparent, flexible, and tough films with useful levels of thermal stability (Hsiao, Yang, & Chen, 2000).

Discovery of a Selective and Orally Efficacious Inhibitor

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors is discussed in another paper. This includes the development of a compound that demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

Reaction of N-phenyl(benzylidene, phenoxy)acetyl-1,4-benzoquinone Imines

A study on the reaction of N-phenyl(benzylidene, phenoxy)acetyl-1,4-benzoquinone imines with sodium azide yielding corresponding 1,4-addition products, N-(4-hydroxyphenyl) carboxamides, is another notable application. Quantum chemical calculations provided insights into the reaction mechanism (Konovalova et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-23(18-14-15-26-22-9-5-4-6-17(22)16-18)24-19-10-12-21(13-11-19)27-20-7-2-1-3-8-20/h1-16H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFOWAWTMZPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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